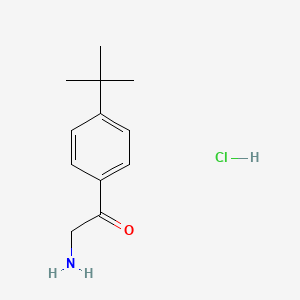

4-Tert-butylphenacylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Tert-butylphenacylamine hydrochloride" is not directly synthesized or analyzed in the provided papers. However, the tert-butyl group is a common structural motif in the synthesis of various chemical compounds due to its steric and electronic properties. The tert-butyl group is known for its ability to provide steric bulk and influence the reactivity and stability of molecules .

Synthesis Analysis

The synthesis of compounds containing the tert-butyl group can involve multiple steps and different methodologies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine is achieved through two efficient routes, one

Applications De Recherche Scientifique

Synthesis and Characterization

4-Tert-butylphenacylamine hydrochloride is involved in the synthesis of various compounds with potential applications in different fields. The compound plays a role in synthesizing novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates. These substances exhibit unique structures due to the presence of bulky tert-butyl substituent in combination with other functional groups. They have been applied in sensorics for smart materials production, as sensitizers, or part of molecular magnets. Their synthesis and the resulting structures, NMR, and IR spectra have been extensively studied and modeled (Vashurin et al., 2018).

Chemical Reactions

Reactions involving 4-Tert-butylphenacylamine hydrochloride and other compounds, like aminals, have been investigated, revealing complex reaction pathways and product formations. These studies provide insights into the chemistry of the compound and its reactivity with different chemical structures (Gazizov et al., 2006).

Material Science and Catalysis

In material science, the compound has been used to study the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent. This research provides valuable information on the chemical processes and catalysis involving 4-Tert-butylphenacylamine hydrochloride (Hiyoshi et al., 2007).

Environmental Science

From an environmental perspective, the compound has been part of studies focusing on gas-phase reaction products and yields of terpinolene with ozone and nitric oxide. This research is crucial for understanding the environmental implications and behavior of organic compounds in the atmosphere (Ham et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-(4-tert-butylphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELSSNHDPBUPHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535010 |

Source

|

| Record name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylphenacylamine hydrochloride | |

CAS RN |

33119-71-0 |

Source

|

| Record name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)